6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-9(3-1-2-4-9)13-6-5-10-7;/h7,10H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNAGHAXQWQIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(NCCO2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spiro intermediate with a carboxylic acid derivative in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Cyclization Reactions
The spirocyclic framework of this compound can be synthesized or modified through intramolecular cyclization. A common strategy involves deprotection of intermediates followed by spontaneous ring closure:
-
Example : Removal of a Boc (tert-butoxycarbonyl) protecting group with trifluoroacetic acid (TFA) triggers an intramolecular Michael addition, forming the 6-azaspiro[4.5]decane skeleton with high stereochemical control .
-
Conditions : TFA in dichloromethane (DCM) at 0–25°C, followed by neutralization with K₂CO₃ .
| Reaction Step | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Boc deprotection | TFA in DCM, 0–25°C | Free amine intermediate | >85% | |
| Intramolecular Michael addition | K₂CO₃, MeOH | 6-Azaspiro[4.5]decane formation | 75–90% |
Amidation and Carboxylic Acid Functionalization
The carboxylic acid group undergoes amidation to form derivatives with pharmacological relevance:
-
Reagents : Coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DIPEA (N,N-Diisopropylethylamine) in DMF or THF.
-
Example : Reaction with primary amines produces spirocyclic amides, which are intermediates in drug discovery.
| Substrate | Reagents | Product | Purity | Source |
|---|---|---|---|---|
| Carboxylic acid + R-NH₂ | HATU, DIPEA, DMF | Spirocyclic amide | >95% |
Hydrolysis Reactions
The hydrochloride salt enhances solubility in aqueous media, facilitating hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of ester groups (if present) using HCl in dioxane/water.
-
Basic Hydrolysis : Saponification of esters with NaOH or LiOH in THF/MeOH.
| Condition | Reagents | Outcome | Notes | Source |
|---|---|---|---|---|
| Acidic (pH < 3) | 6M HCl, 60°C | Carboxylic acid regeneration | High selectivity | |
| Basic (pH > 10) | 2M NaOH, reflux | Deprotonated carboxylate | Requires neutralization |
Enzyme Inhibition Mechanisms
The compound’s spirocyclic amine and carboxylate groups enable interactions with biological targets:
-
Mode : Competitive inhibition of enzymes like proteases or kinases via hydrogen bonding and steric effects.
-
Example : Analogous spirocycles inhibit NF-κB, a protein complex involved in inflammatory responses.
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
-
pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Analytical Characterization
Reaction products are validated using:
Scientific Research Applications
Overview
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural properties contribute to a range of potential biological activities, making it a subject of interest for researchers.
Biological Activities
Research indicates that 6-Oxa-9-azaspiro[4.5]decane hydrochloride exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Enzyme Inhibition : The compound has been investigated for its role in inhibiting vanin-1, an enzyme involved in metabolic and inflammatory processes.
- Neurological Effects : Evidence suggests that the compound may influence neurological pathways, warranting further exploration into its effects on neurotransmitter systems.
Synthetic Routes
Various synthetic strategies have been developed for producing this compound, including asymmetric synthesis methods that effectively construct the spirocyclic framework. Multi-step processes integrating different chemical reactions are commonly employed to yield high-purity products.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 6-Oxa-9-azaspiro[4.5]decane hydrochloride:
- Antimicrobial Efficacy : A study demonstrated significant antibacterial activity against Gram-positive bacteria, indicating potential applications in treating infections.
- Enzyme Interaction Studies : Research has shown promise in modulating inflammatory responses through the inhibition of vanin-1, which could lead to therapeutic applications in metabolic disorders.
- Neuropharmacological Investigations : Ongoing studies are examining how this compound may affect neurotransmitter systems, potentially offering insights into treatments for neurological conditions.
Mechanism of Action
The mechanism of action of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares structural analogues of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride:
Pharmacological and Physicochemical Properties
- Solubility : The carboxylic acid group in the reference compound enhances water solubility compared to amine derivatives (e.g., 6-Oxaspiro[4.5]dec-9-ylamine hydrochloride), which require acidic conditions for dissolution .
- Stability : Unlike Nicardipine hydrochloride (a dihydropyridine derivative), the spirocyclic structure of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid HCl confers resistance to acid hydrolysis, similar to other rigid heterocycles .

- Biological Activity: While berberine hydrochloride (a benzylisoquinoline alkaloid) exhibits antimicrobial properties, 6-Oxa-9-azaspiro[4.5]decane derivatives are primarily explored for their conformational rigidity in targeting protein-binding sites .
Critical Analysis of Contradictions and Limitations
Biological Activity
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride is a spirocyclic compound characterized by its unique bicyclic structure, which incorporates both oxygen and nitrogen heteroatoms. Its chemical formula is with a molecular weight of approximately 221.68 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The spiro configuration of this compound contributes to its distinct chemical properties. The presence of both oxygen and nitrogen heteroatoms enhances its solubility and reactivity, making it suitable for various research applications .
| Property | Value |
|---|---|
| Molecular Formula | C9H15ClN2O3 |
| Molecular Weight | 221.68 g/mol |
| Chemical Structure | Spirocyclic |
| Solubility | High (in aqueous solutions) |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Antitumor Activity : Interaction studies indicate that it can bind to various biological targets, potentially leading to antitumor effects. The mechanism of action may involve modulation of specific enzymes or receptors involved in cancer cell proliferation.
- Cytotoxicity : In vitro assays have shown that this compound can exhibit cytotoxic effects against certain cancer cell lines, although the precise IC50 values and mechanisms remain to be fully elucidated.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
Cytotoxicity Assays
In one study, the cytotoxic effects of several compounds similar to 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid were evaluated against human cancer cell lines using the MTT assay. The results indicated moderate cytotoxicity against HL-60 (promyelocytic leukemia) cells, with some compounds achieving IC50 values around 20 µM .
The mechanism by which 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid exerts its biological effects appears to involve interactions with key molecular targets within cells. These interactions may lead to alterations in signaling pathways that promote apoptosis or inhibit cell proliferation.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other spirocyclic compounds, which also exhibit biological activity. Below is a comparison table highlighting these compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid | C11H19NO3 | Antitumor |
| 1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride | C9H16ClNO3 | Antimicrobial |
| 3-Methyl-1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride | C11H18ClN2O2 | Cytotoxic |
Q & A
Q. What are the recommended synthesis methods for 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride?
The synthesis of spirocyclic compounds like this typically involves cyclization reactions. For example, similar compounds (e.g., 8-aminospiro[4.5]decane hydrochloride) are synthesized via condensation of carbonyl-containing intermediates with amines or hydrazines under acidic conditions . Key steps include:
- Using 2-oxa-spiro[3.4]octan-1,3-dione as a precursor for ring formation.
- Introducing carboxylic acid groups via selective oxidation or hydrolysis.
- Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .
Q. How should researchers handle and store this compound to ensure stability?
- Storage: Keep in sealed, moisture-proof containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to humidity, as hygroscopic properties may degrade the compound .
- Handling: Use chemical-resistant gloves (e.g., nitrile) and work in a fume hood to prevent inhalation of dust. Implement electrostatic discharge controls due to potential flammability risks .
Q. What analytical techniques are suitable for characterizing this compound?
- Structural confirmation: Use -NMR and -NMR to verify the spirocyclic framework and carboxylic acid proton environment. IR spectroscopy can confirm C=O and N–H stretches .
- Purity assessment: High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is recommended. Mass spectrometry (ESI-MS) ensures molecular ion consistency .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Density functional theory (DFT) calculations can predict reaction pathways and transition states. For example:
- Simulate cyclization energetics to identify optimal temperature/pH conditions.
- Use molecular docking to assess steric hindrance in the spirocyclic core, guiding reagent selection (e.g., bulky vs. linear amines) .
- Software like Gaussian or Schrödinger Suite enables virtual screening of reaction parameters, reducing experimental trial-and-error .
Q. What strategies resolve contradictions in spectral data during characterization?
- Scenario: Discrepancies in -NMR integration ratios may arise from dynamic ring puckering in the spiro structure.
- Resolution: Perform variable-temperature NMR to observe conformational changes. Cross-validate with X-ray crystallography to confirm solid-state structure .
- Advanced tools: Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals in the decane backbone .
Q. What are the decomposition pathways under thermal stress?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition at >200°C. Major products include:
Q. How does the spirocyclic structure influence reactivity in nucleophilic substitution reactions?
The rigid spiro framework restricts conformational flexibility, leading to:
- Steric hindrance: Reduced accessibility to the azaspiro nitrogen, requiring strong nucleophiles (e.g., Grignard reagents) for substitution .
- Ring strain: The oxa-aza system may undergo ring-opening under acidic conditions. Monitor pH (<4) to prevent undesired cleavage during reactions .
Design a factorial experiment to study reaction parameters for optimizing yield.
A 2 factorial design can evaluate temperature, catalyst loading, and solvent polarity:
- Factors:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

